3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE
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Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of 4-bromo-1H-pyrazole. This intermediate can be synthesized through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The next step involves the acylation of 4-bromo-1H-pyrazole with 3-chloropropionyl chloride to form 3-(4-bromo-1H-pyrazol-1-yl)propanoyl chloride. This intermediate is then reacted with 1-(4-hydroxyphenyl)piperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted pyrazole ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with various receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the piperazine and phenyl methyl ether moieties.
4-Bromo-1-methyl-1H-pyrazole: Similar to 4-bromo-1H-pyrazole but with a methyl group substitution.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with boronic acid functionality, used in different applications.
Uniqueness
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a bromine-substituted pyrazole ring, a piperazine moiety, and a phenyl methyl ether group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21BrN4O2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-16-4-2-15(3-5-16)20-8-10-21(11-9-20)17(23)6-7-22-13-14(18)12-19-22/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
QNYPUNUSTKQENK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br |
Origin of Product |
United States |
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